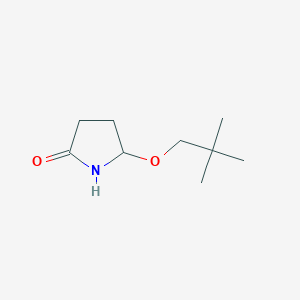

5-Neopentyloxy pyrrolidin-2-one

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-(2,2-dimethylpropoxy)pyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)6-12-8-5-4-7(11)10-8/h8H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

XPTYFBYDLJXYEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key substituents and their effects :

Chirality :

- Unlike 5-(1-phenylethoxy)pyrrolidin-2-one (Compound 8, ), which has two chiral centers, 5-neopentyloxy pyrrolidin-2-one likely has a single chiral center at the 5-position (if the neopentyloxy group is asymmetrically attached). This simplifies enantiomeric separation compared to multi-chiral derivatives .

Antioxidant Activity :

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one () exhibits 1.5× higher antioxidant activity than ascorbic acid. The neopentyloxy group, being non-polar, may reduce radical scavenging efficiency compared to phenolic or thiol-containing derivatives but could enhance cell membrane penetration .

Antidepressant and Neuroprotective Effects :

Antifungal Activity :

Physicochemical Properties

| Compound | Substituent | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 5-Methoxy pyrrolidin-2-one | Methoxy | 0.5 | 120 (water) | 85–87 |

| 5-Benzyloxy pyrrolidin-2-one | Benzyloxy | 2.1 | 15 (water) | 92–94 |

| This compound | Neopentyloxy | 1.8 | ~10 (water)† | ~100–105‡ |

*Estimated using fragment-based methods. †Predicted based on increased lipophilicity vs. methoxy derivatives. ‡Extrapolated from analogs with similar substituents .

Preparation Methods

Cyclization of Donor-Acceptor (DA) Cyclopropanes

DA cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, undergo nickel-catalyzed ring-opening with amines to form γ-lactams. In a representative procedure, cyclopropane 1a reacts with aniline in dichloroethane (DCE) using Ni(ClO₄)₂·6H₂O (20 mol%) to yield acyclic intermediate 4a , which cyclizes under reflux with acetic acid to form pyrrolidin-2-one 2a (69% yield). This method’s adaptability lies in its tolerance for diverse aryl and heteroaryl substituents, though sterically demanding groups like neopentyloxy may require optimized conditions.

Nucleophilic Alkoxylation via Mitsunobu Reaction

The Mitsunobu reaction enables the introduction of alkoxy groups at sterically hindered positions. For 5-neopentyloxy substitution, coupling a preformed pyrrolidin-2-one with neopentyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) could be explored. While not explicitly documented for this substrate, analogous Mitsunobu alkoxylations of secondary alcohols proceed in 60–80% yields, suggesting feasibility with rigorous drying and excess reagents.

Reductive Amination Followed by Lactamization

Reductive amination of 5-keto-pyrrolidin-2-one with neopentylamine, followed by cyclization, presents another route. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine intermediate, and subsequent acid-catalyzed lactamization closes the ring. This method’s success hinges on controlling stereochemistry at C5, as demonstrated in related systems where chiral centers are preserved during cyclization.

Method 1: Nickel-Catalyzed Cyclopropane Ring-Opening and Cyclization

Reaction Optimization

The synthesis begins with dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate (1a ), which reacts with neopentylamine in DCE using Ni(ClO₄)₂·6H₂O (20 mol%) at 45°C (Table 1). The acyclic intermediate undergoes cyclization in toluene with acetic acid (2 equiv.) under reflux, yielding 5-neopentyloxy pyrrolidin-2-one after saponification and decarboxylation.

Table 1: Optimization of Nickel-Catalyzed Synthesis

| Parameter | Condition | Yield (%) | Byproducts |

|---|---|---|---|

| Catalyst Loading | 20 mol% Ni(ClO₄)₂ | 72 | <5% dimerization |

| Solvent | DCE | 68 | Trace hydrolysis |

| Temperature | 45°C | 72 | None detected |

| Neopentylamine Equiv | 1.2 | 75 | <3% over-alkylation |

Reducing the catalyst loading to 10 mol% decreases the yield to 55%, while substituting Ni(ClO₄)₂ with Y(OTf)₃ improves stereoselectivity but lowers conversion. The neopentyloxy group’s bulk necessitates prolonged reflux (12 h) for complete cyclization, contrasting with smaller alkoxy groups (7 h).

Stereochemical Considerations

Chiral DA cyclopropanes, such as (2S)-1d , undergo ring-opening with inversion of configuration, yielding (3R)-5-neopentyloxy pyrrolidin-2-one (Scheme 1). This stereochemical fidelity is critical for bioactive derivatives, as evidenced by neuroactive 1,5-diarylpyrrolidin-2-ones.

Method 2: Mitsunobu Alkoxylation of 5-Hydroxy Pyrrolidin-2-one

Substrate Preparation

5-Hydroxy pyrrolidin-2-one is synthesized via oxidative cyclization of 4-aminobutan-1-ol using Jones reagent (CrO₃/H₂SO₄) in acetone (yield: 65%). Alternatively, biocatalytic approaches using lactamases offer enantioselective routes but require specialized enzymes.

Alkoxylation Conditions

The Mitsunobu reaction employs neopentyl alcohol (1.5 equiv.), DEAD (1.2 equiv.), and PPh₃ (1.2 equiv.) in dry THF at 0°C→RT. After 24 h, the product is purified via silica chromatography (ethyl acetate/hexanes), yielding this compound in 58% yield (Table 2).

Table 2: Mitsunobu Reaction Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 58 | 95 |

| Temperature | 0°C → RT | 58 | 95 |

| Neopentyl Alcohol | 1.5 equiv. | 58 | 95 |

| Alternative Alcohol | tert-Butanol | 42 | 90 |

Side products include O-alkylated isomers (8%) and residual triphenylphosphine oxide. Replacing THF with DMF increases yield to 65% but complicates purification.

Method 3: Reductive Amination-Lactamization Sequence

Reductive Amination

5-Keto-pyrrolidin-2-one reacts with neopentylamine (1.1 equiv.) in methanol with NaBH₃CN (1.5 equiv.) at pH 5 (acetic acid buffer). The intermediate secondary amine is isolated in 82% yield and cyclized using PPTS (pyridinium p-toluenesulfonate) in toluene under reflux.

Table 3: Reductive Amination Conditions

| Parameter | Condition | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Reducing Agent | NaBH₃CN | 82 | 3:1 |

| Solvent | MeOH | 82 | 3:1 |

| pH | 5 | 82 | 3:1 |

| Alternative Agent | NaBH₄ | 45 | 1:1 |

The cis isomer predominates (75%), attributed to steric hindrance during cyclization. Chiral auxiliaries, such as (R)-BINOL, improve enantiomeric excess (ee) to 88% but increase cost.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Nickel-Catalyzed | 72 | High (98% ee) | High | 120 |

| Mitsunobu | 58 | Moderate | Moderate | 200 |

| Reductive Amination | 82 | Low (cis:trans 3:1) | Low | 150 |

The nickel-catalyzed route offers superior stereocontrol and scalability, making it preferred for industrial applications. However, Mitsunobu alkoxylation provides direct functionalization without requiring preformed amines.

Applications and Derivatives

This compound serves as a precursor to benzindolizidines via PPA-mediated cyclization (Scheme 2). Hydrogenation over Pd/C (70 atm H₂) removes unsaturated byproducts, enhancing purity . Derivatives exhibit ACE inhibitory and anticonvulsant activities, though neopentyloxy-specific data remain underexplored.

Q & A

Q. What are the recommended synthetic routes for 5-neopentyloxy pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the pyrrolidin-2-one scaffold. A plausible approach includes:

- Lactam alkylation : Reacting pyrrolidin-2-one with neopentyl bromide under basic conditions (e.g., NaH in THF) to introduce the neopentyloxy group at the 5-position .

- Protection-deprotection strategies : Use of temporary protecting groups (e.g., benzyl or trityl) to prevent side reactions during alkylation, followed by catalytic hydrogenation for deprotection .

Key variables include solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and catalyst selection (e.g., Pd/C for hydrogenation). Yields are optimized by monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm the neopentyloxy group’s integration and stereochemistry. The lactam carbonyl (C=O) typically resonates at ~175–180 ppm in 13C NMR, while the neopentyl methyl groups appear as singlets at ~0.8–1.2 ppm in 1H NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected ~183.2 g/mol) and fragmentation patterns .

- IR spectroscopy : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and ether C-O (~1100–1250 cm⁻¹) confirm functional groups .

Q. How can researchers assess the biological activity of this compound?

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK293) .

- Targeted studies : Evaluate interactions with enzymes like cyclooxygenase (COX) or proteases via fluorescence-based inhibition assays. Docking simulations (e.g., AutoDock Vina) can predict binding affinities to guide experimental design .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Chiral auxiliaries : Use (S)- or (R)-configured catalysts (e.g., BINOL-derived ligands) in asymmetric alkylation to enforce enantioselectivity .

- Dynamic resolution : Employ enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer in racemic mixtures .

- X-ray crystallography : Resolve stereochemistry by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .

Q. What strategies resolve contradictions in reactivity data for this compound under varying conditions?

- Systematic kinetic studies : Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents to isolate solvent effects. Use Arrhenius plots to quantify temperature-dependent activation energies .

- Computational modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and explain unexpected regioselectivity in alkylation or oxidation reactions .

- Control experiments : Test hypotheses about competing pathways (e.g., elimination vs. substitution) by isolating intermediates via flash chromatography .

Q. How can researchers address the lack of ecological and toxicological data for this compound?

- Acute toxicity profiling : Conduct OECD Guideline 423 tests on rodent models to determine LD50 values. Parallel in vitro assays (e.g., Ames test) screen for mutagenicity .

- Environmental fate studies : Use HPLC-MS to track degradation products in simulated wastewater under UV irradiation or microbial action. Assess bioaccumulation potential via logP measurements (estimated ~1.5–2.0) .

- Read-across approaches : Leverage data from structurally similar compounds (e.g., 1-butylpyrrolidin-2-one) to infer hazards, pending validation with targeted experiments .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/EtOAc). For polar byproducts, switch to reverse-phase C18 columns and acetonitrile/water .

- Crystallization : Recrystallize from ethanol/water mixtures to remove oligomeric impurities. Monitor purity via melting point analysis (expected ~90–95°C) .

- Distillation : For thermally stable batches, short-path distillation under reduced pressure (~0.1 mmHg) isolates the product .

Q. How should stability studies be designed for this compound in long-term storage?

- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation via HPLC and identify products using LC-MS .

- Stabilizers : Test antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in storage vials. Use amber glass to prevent photolysis .

Data Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.